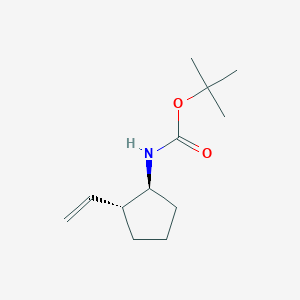

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its structural features, which include a vinyl group and a cyclopentyl ring, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The vinyl group and cyclopentyl ring can be introduced through various synthetic routes, including cyclization reactions and vinylation of cyclopentyl intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can undergo several types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Epoxides: and from oxidation reactions.

Ethyl derivatives: from reduction reactions.

Free amine: from Boc deprotection, which can be further functionalized.

Applications De Recherche Scientifique

Organic Synthesis

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various reactions, such as:

- Formation of Epoxides : Through oxidation reactions.

- Synthesis of Ethyl Derivatives : Via reduction reactions.

- Deprotection to Free Amine : Enabling further functionalization .

Biological Studies

The compound's amine functionality makes it valuable in studying enzyme-substrate interactions. It can influence cellular processes by protecting amine groups on peptides and proteins, potentially affecting cell signaling pathways and gene expression .

Medicinal Chemistry

This compound is investigated for its potential use in drug development. Chiral amines are crucial intermediates in synthesizing biologically active molecules, and compounds with similar structures often exhibit significant biological activities . The cyclopentyl group may enhance receptor binding and pharmacokinetics, making it a candidate for further evaluation in pharmaceutical applications.

Case Studies

Mécanisme D'action

The mechanism of action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine primarily involves the reactivity of its amine group. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions. Once deprotected, the free amine can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-cyclopentylamine: Lacks the vinyl group, making it less versatile in certain reactions.

N-Boc-2-vinylcyclohexylamine: Contains a cyclohexyl ring instead of a cyclopentyl ring, which can affect its steric and electronic properties.

Uniqueness

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is unique due to the presence of both a vinyl group and a cyclopentyl ring, which provide distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Activité Biologique

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies, structure-activity relationships, and pharmacological evaluations.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, typically involving the protection of amines and the introduction of vinyl groups. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility during synthesis.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays and models. The compound exhibits a range of activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, an IC50 value indicating cell growth inhibition was observed in specific assays, suggesting potential use in cancer therapeutics.

- Modulation of P-glycoprotein (P-gp) : P-glycoprotein is a crucial efflux transporter involved in drug resistance. Compounds structurally similar to this compound have shown interaction with P-gp, either as substrates or inhibitors, which could reverse multidrug resistance in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Vinyl group | Enhances interaction with biological targets |

| N-Boc protecting group | Increases solubility and stability |

| Cyclopentyl moiety | Influences binding affinity to receptors |

Case Studies

- In Vitro Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative effects .

- P-gp Interaction Studies : Research has shown that compounds similar to this compound can stimulate ATPase activity in P-glycoprotein assays, suggesting they may act as substrates or inhibitors . This interaction is critical for understanding how this compound might overcome drug resistance.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSGDNSFEXHTTF-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.